4-chloro-N-[2-(3-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]benzamide
Description
4-Chloro-N-[2-(3-chlorophenyl)-5,5-dioxo-2H,4H,6H-5λ⁶-thieno[3,4-c]pyrazol-3-yl]benzamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazol scaffold with dual chloro substituents and a benzamide moiety. The 5,5-dioxo group in the thieno-pyrazol core distinguishes it from related analogs by introducing sulfone characteristics, which may enhance polarity and influence binding interactions.
Properties
IUPAC Name |
4-chloro-N-[2-(3-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2N3O3S/c19-12-6-4-11(5-7-12)18(24)21-17-15-9-27(25,26)10-16(15)22-23(17)14-3-1-2-13(20)8-14/h1-8H,9-10H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSUNWPYDUTUKME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1(=O)=O)C3=CC(=CC=C3)Cl)NC(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[2-(3-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyrazole ring.
Introduction of the Thieno Group: The thieno group is introduced through a series of reactions involving thiophene derivatives.
Chlorination: Chlorine atoms are introduced using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Amidation: The final step involves the formation of the amide bond by reacting the intermediate with 4-chlorobenzoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[2-(3-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogen atoms in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry
In the field of chemistry, this compound serves as a building block for synthesizing more complex molecules. It is utilized as a reagent in various organic reactions due to its reactive functional groups. Its capacity to undergo oxidation and reduction reactions allows for the creation of derivatives with modified properties.
Biology
Research indicates that 4-chloro-N-[2-(3-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]benzamide exhibits potential biological activities , including:
- Antimicrobial Properties : Studies have suggested its effectiveness against various bacterial strains.
- Anti-inflammatory Effects : The compound may inhibit inflammatory pathways.
- Anticancer Activity : Preliminary research shows promise in targeting cancer cell lines.
Medicine
The compound is under investigation for its potential therapeutic applications. Its unique mechanism of action may involve interaction with specific molecular targets such as enzymes or receptors involved in disease processes. This positions it as a candidate for developing new drugs aimed at treating various conditions.
Industry
In industrial applications, this compound is used in the development of new materials and as a catalyst in chemical processes. Its stability and reactivity make it suitable for use in formulations requiring specific chemical transformations.
Case Studies
Recent case studies have documented the effectiveness of this compound in various applications:
- Anticancer Research : A study demonstrated that derivatives of this compound showed significant inhibition of tumor growth in vitro and in vivo models .
- Antimicrobial Activity : Another investigation reported that the compound exhibited strong activity against Gram-positive bacteria, suggesting its potential use in developing new antibacterial agents .
- Material Science Applications : Research highlighted its utility in creating novel polymer composites that exhibit enhanced mechanical properties .
Mechanism of Action
The mechanism of action of 4-chloro-N-[2-(3-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the nervous system .
Comparison with Similar Compounds
Table 1: Comparative Structural Features
Key Observations :
- The target compound uniquely incorporates a 5,5-dioxo group in the thieno-pyrazol ring, increasing polarity compared to non-sulfone analogs like the compound in .
- The methoxy group in may enhance solubility but reduce electrophilicity compared to the target’s chloro substituents.
Spectroscopic and Analytical Data
Table 2: Comparative Spectroscopic Profiles
Insights :
- The absence of spectroscopic data for the target compound limits direct comparisons. However, the C=S stretch at 1243 cm⁻¹ in contrasts with the target’s sulfone group, which would likely show strong S=O stretches near 1300–1150 cm⁻¹.
- The EI-MS of (M+1 = 419) aligns with its molecular formula (C₂₂H₁₅ClN₄OS), demonstrating consistency in mass spectral validation.
Electronic and Steric Effects
- Chloro Substituents : Both the target compound and feature 3-chlorophenyl groups, which may confer similar steric and electronic profiles. However, the 4-chloro position on the benzamide in the target compound vs. the 5-chloro in could lead to divergent electronic distributions.
- Sulfone vs.
Research Implications and Limitations
- Structural Insights: The sulfone-containing thieno-pyrazol core in the target compound may improve metabolic stability compared to non-sulfone analogs, as sulfones are less prone to oxidative degradation .
- Data Gaps : The evidence lacks direct biological or synthetic data for the target compound, necessitating further studies to compare pharmacokinetic or pharmacodynamic profiles.
Biological Activity
The compound 4-chloro-N-[2-(3-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]benzamide (CAS Number: 899962-20-0) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₉ClN₄O₄S |
| Molecular Weight | 422.9 g/mol |
| Structure | Chemical Structure |
Antimicrobial Activity
Research indicates that compounds with a pyrazole scaffold, such as the one , demonstrate promising antifungal and antibacterial activities. For instance, derivatives of pyrazole have shown effectiveness against various pathogens, including Mycobacterium tuberculosis and several fungal strains . The biological evaluation of similar compounds suggests that they may act through interference with microbial cell functions or metabolic pathways.
Anticancer Properties
The compound's structural features suggest potential anticancer activity . Studies on related compounds have indicated that they can induce apoptosis in cancer cells. For example, derivatives containing similar thieno[3,4-c]pyrazole structures have been shown to exhibit cytotoxic effects against various cancer cell lines, including HeLa and HCT-116 cells . The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation.
Enzyme Inhibition
Another area of interest is the compound's potential as an enzyme inhibitor . Research has highlighted the inhibitory effects of similar compounds on enzymes such as acetylcholinesterase (AChE) and urease. For instance, certain derivatives have demonstrated significant AChE inhibitory activity with IC₅₀ values indicating strong potential for therapeutic applications in neurodegenerative diseases .
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. These interactions can modulate enzyme activities or disrupt cellular processes critical for pathogen survival or cancer cell proliferation.
Case Studies
- Antifungal Activity : A study synthesized various pyrazole derivatives and tested their antifungal properties against common pathogens. Results indicated that certain compounds exhibited excellent antifungal activity against Candida albicans and Aspergillus niger, suggesting that 4-chloro-N-[...] could be further explored for similar applications .
- Anticancer Evaluation : A series of thieno[3,4-c]pyrazole derivatives were evaluated for their cytotoxic effects on cancer cell lines. The results showed significant inhibition of cell growth in HeLa cells with IC₅₀ values ranging from 30 to 50 µM for selected derivatives, indicating a strong potential for further development into anticancer agents .
- Enzyme Inhibition Studies : In a comparative study on enzyme inhibitors, several compounds with similar structures were tested for their ability to inhibit urease and AChE. The most active derivatives showed IC₅₀ values in the low micromolar range (e.g., 1.13 µM), highlighting the therapeutic promise of this class of compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
